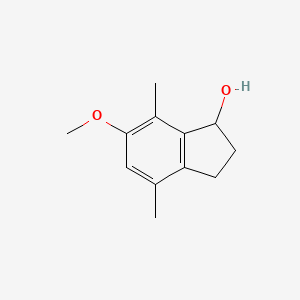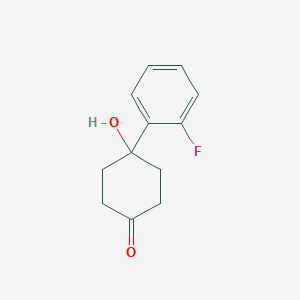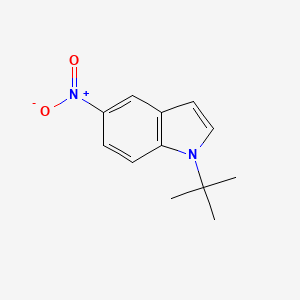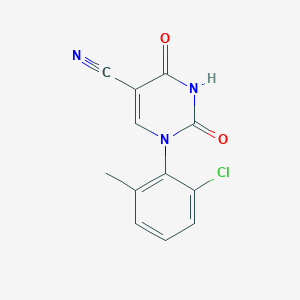
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and is known for its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a benzene ring fused to an azepine ring, with a methyl group at the nitrogen atom and an amine group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenol with an equimolar amount of N-tert-butyl-1,5,3-dithiazepane under mild conditions (20°C, 3 hours) in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform . This method yields the desired benzazepine derivative in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzazepine derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
- 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Comparison: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzazepines, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable target for further research and development .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-7-3-2-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
Clé InChI |
QQDQUWZZMUOQKN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
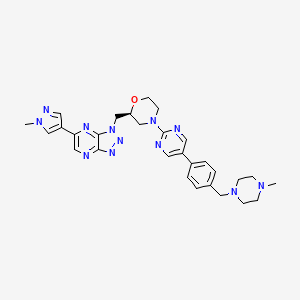
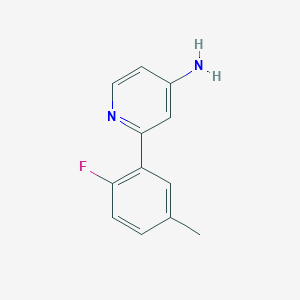
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)
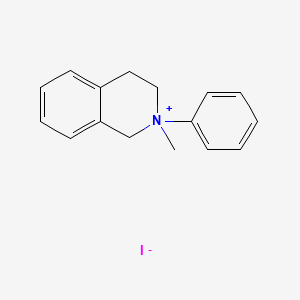
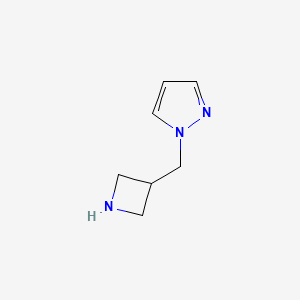

![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)

![7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)
